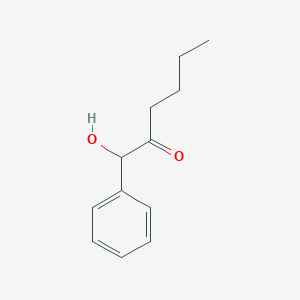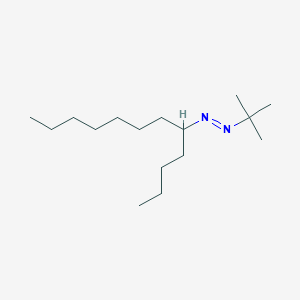
(E)-1-tert-Butyl-2-(dodecan-5-yl)diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-tert-Butyl-2-(dodecan-5-yl)diazene is an organic compound with the molecular formula C16H34N2 It belongs to the class of diazenes, which are characterized by the presence of a nitrogen-nitrogen double bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-tert-Butyl-2-(dodecan-5-yl)diazene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with a dodecyl-substituted diazonium salt. The reaction is carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and under an inert atmosphere to prevent oxidation. The reaction mixture is typically stirred at low temperatures to ensure the formation of the desired diazene compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified using techniques such as distillation or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
(E)-1-tert-Butyl-2-(dodecan-5-yl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the diazene group into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used, often in anhydrous solvents.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in the formation of various substituted diazenes.
科学的研究の応用
(E)-1-tert-Butyl-2-(dodecan-5-yl)diazene has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other diazene derivatives.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as in drug development or as a diagnostic tool.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (E)-1-tert-Butyl-2-(dodecan-5-yl)diazene exerts its effects involves interactions with molecular targets and pathways. The diazene group can participate in redox reactions, influencing cellular processes and signaling pathways. The tert-butyl and dodecyl groups may also contribute to the compound’s lipophilicity and ability to interact with lipid membranes.
類似化合物との比較
Similar Compounds
(E)-1-tert-Butyl-2-(hexyl)diazene: Similar structure but with a shorter hexyl chain.
(E)-1-tert-Butyl-2-(octyl)diazene: Similar structure with an octyl chain.
(E)-1-tert-Butyl-2-(decyl)diazene: Similar structure with a decyl chain.
Uniqueness
(E)-1-tert-Butyl-2-(dodecan-5-yl)diazene is unique due to its longer dodecyl chain, which may impart distinct physical and chemical properties compared to its shorter-chain analogs
特性
CAS番号 |
88630-99-3 |
|---|---|
分子式 |
C16H34N2 |
分子量 |
254.45 g/mol |
IUPAC名 |
tert-butyl(dodecan-5-yl)diazene |
InChI |
InChI=1S/C16H34N2/c1-6-8-10-11-12-14-15(13-9-7-2)17-18-16(3,4)5/h15H,6-14H2,1-5H3 |
InChIキー |
QQBXECHSRSPXHU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(CCCC)N=NC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Ethenyloxy)ethoxy]-4-nitronaphthalene](/img/structure/B14382935.png)
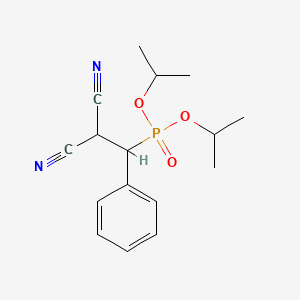
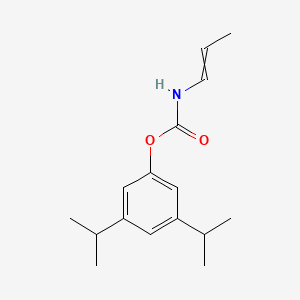
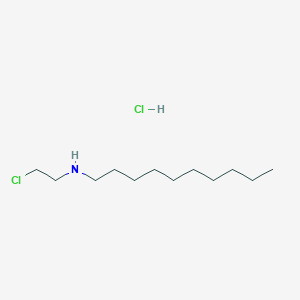
![3-[Bis(methylsulfanyl)methyl]furan](/img/structure/B14382974.png)
![2-{[4-(Methanesulfonyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14382982.png)
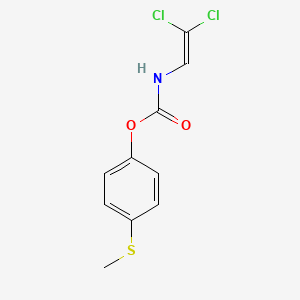
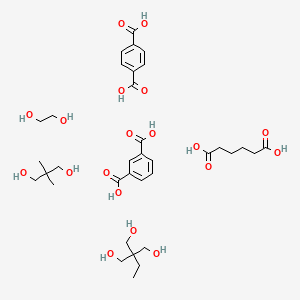
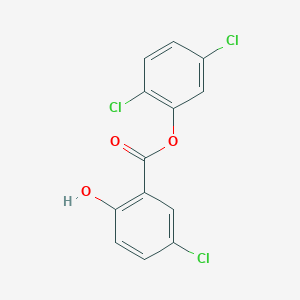
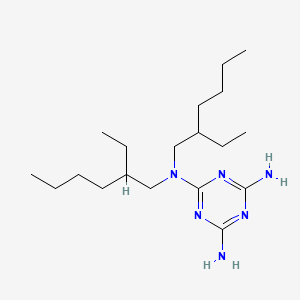
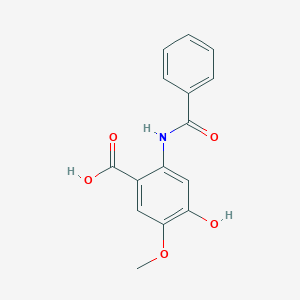
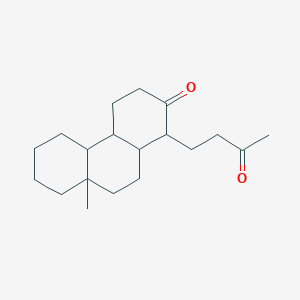
![2-Butyl-3-[cyclobutylidene(trimethylsilyl)methyl]cyclohex-2-en-1-one](/img/structure/B14383023.png)
